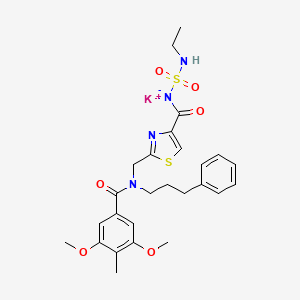
ASP6432
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASP-6432 is a small molecule drug that acts as an antagonist of the type 1 lysophosphatidic acid receptor (LPA1). It was initially developed by Astellas Pharma, Inc. for the treatment of urogenital diseases, particularly benign prostatic hyperplasia . The compound has shown potential in modulating urinary frequency and improving voiding dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASP-6432 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving thiazole and benzamide derivatives .
Industrial Production Methods
Industrial production methods for ASP-6432 are not widely available. Typically, such compounds are produced in specialized facilities under strict quality control measures to ensure purity and consistency. The production process involves large-scale synthesis, purification, and formulation .
Chemical Reactions Analysis
Types of Reactions
ASP-6432 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: ASP-6432 can undergo substitution reactions, particularly at the thiazole and benzamide moieties.
Common Reagents and Conditions
Common reagents used in the reactions involving ASP-6432 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ASP-6432. These derivatives can have different biological activities and properties .
Scientific Research Applications
Mechanism of Action
ASP-6432 exerts its effects by antagonizing the type 1 lysophosphatidic acid receptor (LPA1). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking the receptor, ASP-6432 inhibits the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation and improved bladder function .
Comparison with Similar Compounds
ASP-6432 is unique in its high selectivity and potency as an LPA1 antagonist. Similar compounds include:
Ki16198: An orally available LPA receptor antagonist with similar inhibitory effects on LPA1 and LPA3.
ONO-7300243: Another LPA1 antagonist with a different chemical structure and slightly lower potency.
Tetradecyl Phosphonate: A pan-antagonist of LPA1, LPA2, and LPA3 receptors.
ASP-6432 stands out due to its specific targeting of LPA1 and its potential therapeutic applications in urogenital diseases .
Properties
IUPAC Name |
potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBXXHNGOTYDD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31KN4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)


![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)



![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)
